molecular formula C21H18ClN3O3 B2441429 N-(5-chloro-2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 1251597-64-4

N-(5-chloro-2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No. B2441429
CAS RN: 1251597-64-4
M. Wt: 395.84
InChI Key: NAMTZZDXRYXRLY-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C21H18ClN3O3 and its molecular weight is 395.84. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Research into quinoline and isoquinoline derivatives has shown significant potential for antibacterial applications. Kuramoto et al. (2003) discovered that certain quinolone derivatives exhibit extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria, significantly more potent than existing antibiotics against certain clinical isolates. This study emphasizes the role of structural modifications in enhancing antibacterial efficacy and suggests potential research applications for structurally related compounds in developing new antibacterial agents (Kuramoto et al., 2003).

Antimicrobial and Antifungal Activities

The synthesis and evaluation of quinoline and quinazolinone derivatives for antimicrobial and antifungal activities have been the subject of several studies. For instance, Desai et al. (2011) synthesized a series of quinazolinone and thiazolidinone compounds and evaluated their in vitro antibacterial and antifungal activities, showing moderate to excellent activities against various strains. This research indicates the potential for these compounds to be explored further for antimicrobial and antifungal applications (Desai, Dodiya, & Shihora, 2011).

Drug Efflux Transporters

The development and evaluation of probes for assessing the function of drug efflux transporters have been explored, with compounds structurally similar to the one being synthesized as PET probes. Kawamura et al. (2011) synthesized fluorine-18 labeled probes to evaluate their potential in assessing the function of major drug efflux transporters, P-glycoprotein (P-gp), and breast cancer resistance protein (BCRP), highlighting the importance of such compounds in researching drug resistance mechanisms (Kawamura et al., 2011).

Antitubercular Activity

The design, synthesis, and evaluation of new quinoline derivatives for antitubercular activity represent another significant area of research. Marvadi et al. (2020) designed a series of novel quinoline-carboxamides and evaluated them for antitubercular activity against Mycobacterium tuberculosis, identifying several analogs as promising antitubercular agents with lower cytotoxicity profiles. This study showcases the potential research applications of similar compounds in combating tuberculosis (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3/c1-13-11-20(25-21(23-13)16-3-7-17(22)8-4-16)28-12-19(27)24-18-9-5-15(6-10-18)14(2)26/h3-11H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMTZZDXRYXRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)OCC(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide

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